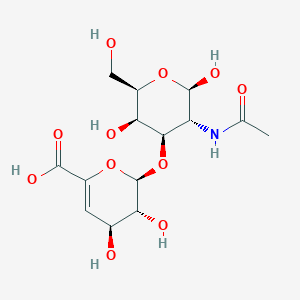
Dnp-digly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinitrophenyl-diglycine (Dnp-digly) is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of dinitrophenyl, a compound known for its use in biochemical assays and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-digly typically involves the reaction of dinitrophenyl chloride with diglycine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Dnp-digly undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-diglycine and halogenated diglycine compounds .
Wissenschaftliche Forschungsanwendungen
Dnp-digly has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of Dnp-digly involves its interaction with specific molecular targets. In biological systems, it can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rates and energy expenditure . The compound’s effects are mediated through its interaction with proteins such as adenine nucleotide translocase and uncoupling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol (DNP): A well-known uncoupler of oxidative phosphorylation with similar metabolic effects.
Dinitro-o-cresol (DNOC): Another compound with similar uncoupling properties but different chemical structure.
Uniqueness
Dnp-digly is unique due to its specific structural modifications, which confer distinct properties and applications compared to other dinitrophenyl derivatives. Its dual functionality as both a biochemical reagent and a potential therapeutic agent highlights its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
56224-80-7 |
|---|---|
Molekularformel |
C10H10N4O8 |
Molekulargewicht |
314.21 g/mol |
IUPAC-Name |
2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid |
InChI |
InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
DGILLFYHHKXOSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |
Kanonische SMILES |
C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O |
Synonyme |
dinitrophenyl-diglycine DNP-diGly N-2,4-dinitrophenyl (bis)glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-Decafluoro-meso-decamethylcalix[5]pyrrole](/img/structure/B1232334.png)











![2-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid](/img/structure/B1232357.png)

